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Compound of Interest

2,4-Dichloro-6-(piperidin-1-
Compound Name:
ylpyrimidine

Cat. No. B1321265

For Researchers, Scientists, and Drug Development Professionals

The piperidinyl pyrimidine scaffold has emerged as a privileged structure in medicinal
chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides
an in-depth analysis of the biological properties of these compounds, with a focus on their
anticancer and kinase inhibitory effects. This document summarizes key quantitative data,
details relevant experimental protocols, and visualizes implicated signaling pathways to serve
as a comprehensive resource for researchers in drug discovery and development.

Quantitative Biological Activity Data

The biological activity of various piperidinyl pyrimidine and related pyrido[2,3-d]pyrimidine
derivatives has been extensively evaluated against numerous cancer cell lines and protein
kinases. The following tables summarize the reported half-maximal inhibitory concentration
(IC50) and half-maximal growth inhibition (GI50) values, providing a comparative overview of

their potency.

Table 1: Anticancer Activity of Piperidinyl Pyrimidine and Related Scaffolds
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Compound/Derivati . Activity (IC50/GI50 Reference
Cancer Cell Line )
ve in pM) Compound
HCT-116 (Colon ) ) ] )
Compound 10a ) Highly Cytotoxic Vinblastine
Carcinoma)
HepG-2
Compound 10a (Hepatocellular Highly Cytotoxic Vinblastine
Carcinoma)
Pyrido[2,3- MCF-7 (Breast o
o 0.57 Doxorubicin
d]pyrimidine 4 Cancer)
Pyrido[2,3- MCF-7 (Breast o
o 131 Doxorubicin
d]pyrimidine 11 Cancer)
Pyrido[2,3- . -
o HepG2 (Liver Cancer)  1.13 Doxorubicin
d]pyrimidine 4
Pyrido[2,3- ) o
o HepG2 (Liver Cancer)  0.99 Doxorubicin
d]pyrimidine 11
Pyrimidine-5- MCF-7 (Breast o
3.37 Erlotinib
carbonitrile 57 Cancer)
Pyrimidine-5- o
o A549 (Lung Cancer) 3.04 Erlotinib
carbonitrile 57
o HepG-2
Pyrimidine-5- o
o (Hepatocellular 414 Erlotinib
carbonitrile 57 )
Carcinoma)
Pyrimidine-5- HCT-116 (Colorectal o
o ) 2.4 Erlotinib
carbonitrile 57 Carcinoma)
Indazol-pyrimidine 75 MCF-7, A549, Caco2 1.629 Staurosporine
Indazol-pyrimidine 76 MCF-7, A549, Caco2 1.841 Staurosporine
Pyrazolo[3,4- o )
o UO-31 (Renal Cancer) 0.87 Sunitinib, Sorafenib
d]pyrimidine 12c¢
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Pyrazolo[3,4- )
o MV4-11 (Leukemia) 0.127
d]pyrimidine 15

Pyrazolo[3,4- OVCARS5 (Ovarian 0.150

d]pyrimidine 15 Cancer) '
HCT116 (Colorectal),

Pyrazolo[3,4- -
HepG2 Potent Roscovitine

d]pyrimidinone 4a
(Hepatocellular)

Table 2: Kinase Inhibitory Activity of Piperidinyl Pyrimidine and Related Scaffolds
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Inhibitory Activity (IC50 in

Compound/Derivative Target Kinase M)
n
Compound 17 (Piperidinyl
] P o (Pip Y IKK-2 1300
aminopyrimidine)
Benzamido-pyrimidine 16 IKK-2 40
Benzamido-pyrimidine 24 IKK-2 25
Pyrido[2,3-d]pyrimidine 4 PIM-1 11.4
Pyrido[2,3-d]pyrimidine 10 PIM-1 17.2
Pyrazolo[3,4-d]pyrimidinone 4a  CDK2 210
N,4-Di(1H-pyrazol-4-
_(, 'py ) CDK2 5
yl)pyrimidin-2-amine 15
PD180970 (Pyrido[2,3- o
o p210Bcr-Abl (in vivo) 170
d]pyrimidine)
PD180970 (Pyrido[2,3- o
o p210Bcr-Abl (in vitro) 5
d]pyrimidine)
PD180970 (Pyrido[2,3- _ _
o Abl tyrosine kinase 2.2
d]pyrimidine)
Pyrazolo[3,4-d]pyrimidine 4 EGFR Tyrosine Kinase 54
Pyrazolo[3,4-d]pyrimidine 15 EGFR Tyrosine Kinase 135
Pyrazolo[3,4-d]pyrimidine 16 EGFR Tyrosine Kinase 34

Key Signaling Pathways

The biological effects of piperidinyl pyrimidine scaffolds are often mediated through their
interaction with critical cellular signaling pathways, primarily those involved in inflammation and
cancer progression.

NF-kB Signaling Pathway
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The Nuclear Factor-kappa B (NF-kB) pathway is a crucial regulator of inflammation, immunity,
cell proliferation, and survival.[1] Piperidinyl pyrimidine derivatives have been identified as
potent inhibitors of IkB kinase (IKK), a key enzyme in the canonical NF-kB pathway.[2][3]
Inhibition of IKK prevents the phosphorylation and subsequent degradation of IkBa, thereby
sequestering NF-kB in the cytoplasm and preventing its translocation to the nucleus to activate
pro-inflammatory and pro-survival gene expression.[1][4]

Click to download full resolution via product page

Caption: Inhibition of the NF-kB signaling pathway by piperidinyl pyrimidine scaffolds.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (P13K)/Akt/mammalian target of rapamycin (mTOR) pathway
is a central regulator of cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation
of this pathway is a common feature in many cancers.[5] Pyrrolo[2,3-d]pyrimidine derivatives
have been developed as inhibitors of PIS3K and mTOR, demonstrating the potential of this
scaffold to target this critical oncogenic pathway.[7][8] By inhibiting PI3K, these compounds
prevent the phosphorylation and activation of Akt, which in turn leads to the deactivation of
downstream effectors like mMTOR, ultimately resulting in decreased cell proliferation and
survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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